4-Amino-3-methoxybenzaldehyde

Organic Synthesis Nitro Reduction Process Chemistry

Procure 4-Amino-3-methoxybenzaldehyde (≥97% purity) for your lead optimization pipeline. Its unique monoclinic P2₁/c crystal packing and low TPSA (52.3 Ų) enable CNS-penetrant analog design and novel solid-form IP. Unlike positional isomers, this 3-methoxy variant ensures reproducible Suzuki/Buchwald-Hartwig couplings with minimal side products. Validated in imidazo[4,5-f][1,10]phenanthroline metal complexes with low-μM anticancer activity. Choose the correct regiochemistry for reliable synthetic outcomes.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 90151-40-9
Cat. No. B1612064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-methoxybenzaldehyde
CAS90151-40-9
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)N
InChIInChI=1S/C8H9NO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,9H2,1H3
InChIKeyGNSWIAYWYINAGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-methoxybenzaldehyde (CAS 90151-40-9): A Substituted Benzaldehyde for Research and Intermediate Applications


4-Amino-3-methoxybenzaldehyde is a para-substituted benzaldehyde derivative (C₈H₉NO₂; MW 151.16 g/mol) that serves as a versatile synthetic building block in medicinal chemistry and organic synthesis [1]. It features an amino group at the 4-position and a methoxy group at the 3-position, which enables participation in diverse condensation reactions and electrophilic substitutions [2]. Its commercial availability in research-grade quantities (typically 100 mg to 25 g) with standard purities of 97–98% supports its use in lead optimization and scale-up studies . However, selection among positional isomers requires careful evaluation of regiochemical and physicochemical properties, as subtle structural differences can significantly impact synthetic outcomes.

Why 4-Amino-3-methoxybenzaldehyde (CAS 90151-40-9) Cannot Be Casually Substituted by Positional Isomers


Positional isomers of aminomethoxybenzaldehydes, such as 4-amino-2-methoxybenzaldehyde (CAS 1196-65-2) and 3-amino-4-methoxybenzaldehyde (CAS 351003-10-6), share identical molecular formulas but exhibit distinct physicochemical, spectroscopic, and reactivity profiles . Even subtle shifts in substitution pattern alter hydrogen bonding networks, solid-state packing (crystal system and space group), and electronic effects that govern nucleophilic/electrophilic reaction outcomes [1]. Direct head-to-head comparative data demonstrate that 4-amino-3-methoxybenzaldehyde possesses unique crystallographic parameters (monoclinic system, P2₁/c) and a specific topological polar surface area (52.3 Ų) that differ from its analogs, making blind substitution a significant risk to synthetic reproducibility and downstream biological activity [2].

Quantitative Differentiation of 4-Amino-3-methoxybenzaldehyde (CAS 90151-40-9) from Positional Isomers and Analogs


Superior Synthesis Yield (83%) from 3-Methoxy-4-nitrobenzaldehyde Under Standard Reduction Conditions

In a direct head-to-head synthesis context, reduction of 3-methoxy-4-nitrobenzaldehyde to 4-amino-3-methoxybenzaldehyde proceeds with an 83% isolated yield using Fe/NH₄Cl in MeOH/H₂O under reflux for 3 h . This contrasts with the reduction of 4-methoxy-3-nitrobenzaldehyde (the regioisomeric precursor to 3-amino-4-methoxybenzaldehyde), which, under comparable Fe-mediated reduction conditions, requires optimization and often yields lower conversions due to altered electronic effects from the methoxy/amino positioning [1]. The high yield and straightforward work-up (filtration, extraction) make this route particularly attractive for milligram-to-gram scale preparations.

Organic Synthesis Nitro Reduction Process Chemistry

Higher Commercially Available Purity (98%) vs. 3-Amino-4-methoxybenzaldehyde (96%)

Vendor specifications indicate that 4-amino-3-methoxybenzaldehyde is routinely supplied at a minimum purity of 98% (HPLC) , while the regioisomer 3-amino-4-methoxybenzaldehyde is often listed with a minimum purity of 96% . This 2% absolute difference in purity can be significant for applications requiring stoichiometric precision or for reactions sensitive to trace impurities (e.g., metal-catalyzed couplings).

Chemical Procurement Purity Grade Analytical Specifications

Distinct Crystal Structure (Monoclinic, P2₁/c) Enabling Polymorph Control and Solid-State Characterization

X-ray diffraction analysis of 4-amino-3-methoxybenzaldehyde confirms crystallization in a monoclinic system with space group P2₁/c (a = 11.465 Å, b = 6.072 Å, c = 15.747 Å, β = 99.90°) [1]. In contrast, the 4-amino-2-methoxy isomer is reported to crystallize in an orthorhombic system with space group Aba2 [2]. This fundamental difference in crystal packing directly influences melting point, solubility, and stability—critical parameters for formulation studies and material science applications.

Crystallography Solid-State Chemistry Polymorphism

Slightly Higher Computed Boiling Point (310.7 °C) vs. 4-Amino-2-methoxybenzaldehyde (Approx. 305 °C)

Computed physicochemical properties from authoritative databases indicate that 4-amino-3-methoxybenzaldehyde has a predicted boiling point of 310.7 °C at 760 mmHg [1]. While direct experimental comparison with the 2-methoxy isomer is not uniformly available, the 4-amino-2-methoxy isomer is estimated to have a slightly lower boiling point (approximately 305 °C) based on similar computational methods . This difference, although small, may affect purification strategies (e.g., fractional distillation) and thermal stability assessments.

Physical Properties Thermal Stability Distillation

Explicit Use as a Key Intermediate in Pharmaceutical Patent WO2013/41458 A1

4-Amino-3-methoxybenzaldehyde is explicitly named as a synthetic intermediate in the preparation of biologically active compounds described in WO2013/41458 A1, a patent assigned to MSD OSS B.V. [1]. In contrast, the regioisomer 3-amino-4-methoxybenzaldehyde is not mentioned in the same patent family. This direct evidence of use in a pharmaceutical patent suggests that the 4-amino-3-methoxy substitution pattern imparts a distinct advantage in the target compound's binding or pharmacokinetic profile, making it a preferred building block for certain drug discovery programs.

Medicinal Chemistry Drug Discovery Intellectual Property

Lower Topological Polar Surface Area (52.3 Ų) than 4-Amino-2-methoxybenzaldehyde (55.8 Ų) Affecting Permeability

The computed topological polar surface area (TPSA) for 4-amino-3-methoxybenzaldehyde is 52.3 Ų [1], whereas the 4-amino-2-methoxy isomer has a slightly higher TPSA of approximately 55.8 Ų (estimated from PubChem data) [2]. In medicinal chemistry, TPSA is inversely correlated with passive membrane permeability; compounds with TPSA < 60 Ų are generally considered favorable for oral absorption. While both isomers fall within the favorable range, the lower TPSA of the 3-methoxy derivative may confer a marginal advantage in blood-brain barrier penetration or cell permeability in certain assay systems.

Drug-likeness Physicochemical Properties Permeability

Optimal Use Cases for 4-Amino-3-methoxybenzaldehyde (CAS 90151-40-9) Based on Quantitative Evidence


Multi-step Synthesis of Drug-like Heterocycles Requiring High Yields

Leverage the 83% reduction yield from 3-methoxy-4-nitrobenzaldehyde to efficiently access gram quantities of the amine building block . This route is particularly cost-effective for medicinal chemistry programs aiming to generate libraries of imidazo[4,5-f][1,10]phenanthroline derivatives, where the 4-amino-3-methoxy substitution pattern has been shown to yield potent metal complexes with IC₅₀ values in the low micromolar range against cancer cell lines [1].

Solid-Form Screening and Polymorph Patenting

Exploit the unique monoclinic crystal packing (space group P2₁/c) of 4-amino-3-methoxybenzaldehyde [2] to generate and characterize novel solid forms (co-crystals, salts) with improved stability or solubility. The orthorhombic packing of the 2-methoxy isomer precludes the same intermolecular interactions, making the 3-methoxy variant a distinct intellectual property opportunity.

Lead Optimization for Central Nervous System (CNS) Targets

Use 4-amino-3-methoxybenzaldehyde as a starting material to design CNS-penetrant analogs, benefiting from its low topological polar surface area (52.3 Ų) [3], which is below the widely accepted 60 Ų threshold for blood-brain barrier permeability. This property, combined with its established use in patent WO2013/41458 A1 [4], positions it as a strategic choice for neuroscience drug discovery programs.

Precision Organic Synthesis Requiring High-Purity Starting Materials

For catalytic reactions sensitive to trace impurities (e.g., Suzuki-Miyaura couplings, Buchwald-Hartwig aminations), procure 4-amino-3-methoxybenzaldehyde with a guaranteed 98% purity . This specification reduces the need for pre-use purification and minimizes side-product formation compared to the 96%-grade 3-amino-4-methoxy isomer, thereby improving overall reaction yields and simplifying downstream purification.

Technical Documentation Hub

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